molecular formula C10H14FN3 B2826174 N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine CAS No. 2199601-99-3

N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine

Cat. No. B2826174
CAS RN: 2199601-99-3
M. Wt: 195.241
InChI Key: UCSICDUSJMIXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine” is a chemical compound with the molecular formula C9H12FN3 . It has a molecular weight of 181.214. This compound is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of “N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine” can be analyzed using techniques such as 19F nuclear magnetic resonance (NMR) spectroscopy . The 19F NMR spectra can provide a wealth of molecular structure information as well as its associated chemical environment .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine” are not available, it’s reasonable to anticipate that it would undergo reactions similar to other fluoroorganic compounds. These might include hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .


Physical And Chemical Properties Analysis

“N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine” has a density of 1.4±0.1 g/cm3, a boiling point of 464.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 67.7±0.5 cm3, and a polar surface area of 47 Å2 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Research on compounds structurally related to N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine has focused on their synthesis and potential medicinal applications. For instance, compounds derived from enaminones have been explored for their antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized, leading to various derivatives with potential cytotoxic effects against certain cancer cell lines, comparable to those of standard treatments like 5-fluorouracil, alongside evaluated antimicrobial activity (S. Riyadh, 2011). Additionally, 3-aminopyrazolo[3,4-d]pyrimidinones were identified as potent and selective inhibitors of Phosphodiesterase 1 (PDE1), with one candidate (ITI-214) showing promise for treating cognitive deficits associated with schizophrenia and Alzheimer's disease (Peng Li et al., 2016).

Antibacterial and Antimicrobial Activity

Research has identified novel heterocyclic scaffolds with antibacterial activity, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, demonstrating the ongoing exploration into new classes of antibacterial agents (Liliya V Frolova et al., 2011). Similarly, new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing the potential for new treatments against a range of microbial pathogens (H. Behbehani et al., 2011).

Fluorinated Compounds in Medicinal Chemistry

The role of fluorinated compounds in medicinal chemistry is highlighted by the synthesis of 3-amino-4-fluoropyrazoles, which are of interest as building blocks due to their potential for further functionalization in drug development (Riccardo Surmont et al., 2011). Additionally, the optimization of tricyclic indazoles as selective estrogen receptor degraders (SERD) and antagonists for treating ER+ breast cancer, where specific fluorinated compounds showed promising pharmacological profiles, underscores the significance of fluorination in enhancing drug properties (James S. Scott et al., 2020).

properties

IUPAC Name

N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c1-7-5-12-6-10(13-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSICDUSJMIXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)NC2CCCC2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine

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